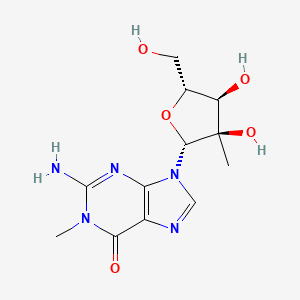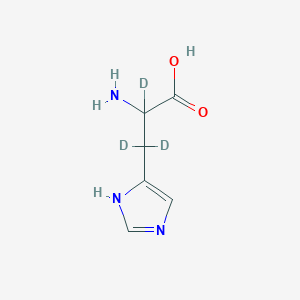
DL-Histidine-alpha,beta,beta-D3
Overview
Description
DL-Histidine-d3 is a deuterium-labeled form of DL-Histidine, an amino acid that is a racemic mixture of D-Histidine and L-Histidine. The compound is primarily used as an internal standard for the quantification of histidine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The molecular formula of DL-Histidine-d3 is C6H6D3N3O2, and it has a molecular weight of 158.2 g/mol .
Mechanism of Action
Target of Action
DL-Histidine-alpha,beta,beta-D3 is a deuterated compound of DL-Histidine
Mode of Action
As a deuterated compound, it is expected to behave similarly to its non-deuterated counterpart, dl-histidine, in its interactions with biological targets .
Pharmacokinetics
As a deuterated compound, it is expected to have similar pharmacokinetic properties to its non-deuterated counterpart, dl-histidine .
Action Environment
As a deuterated compound, it is expected to be influenced by similar environmental factors as dl-histidine .
Biochemical Analysis
Biochemical Properties
DL-Histidine-alpha,beta,beta-D3 plays a crucial role in biochemical reactions, particularly in protein synthesis and enzyme function. It interacts with several enzymes, including histidine decarboxylase, which converts histidine to histamine, and histidase, which catalyzes the deamination of histidine to urocanate. These interactions are essential for maintaining histidine homeostasis and regulating histamine levels in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is known to affect the histamine signaling pathway, which plays a role in immune response, gastric acid secretion, and neurotransmission. Additionally, this compound can modulate gene expression by acting as a precursor for histamine, which in turn can influence the expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and receptors. For instance, it binds to histidine decarboxylase, facilitating the conversion of histidine to histamine. This binding interaction is crucial for the regulation of histamine levels in various tissues. Furthermore, this compound can influence enzyme activity by acting as a substrate or inhibitor, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in long-term experiments. Its degradation can lead to changes in cellular function, particularly in in vitro and in vivo studies where prolonged exposure may affect cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the histidine degradation pathway. It interacts with enzymes such as histidase and urocanase, which are responsible for the conversion of histidine to urocanate and further to formiminoglutamate. These interactions are essential for maintaining histidine metabolism and regulating the levels of histidine and its metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can accumulate in various tissues, including the liver, kidneys, and brain. This distribution is crucial for its role in metabolic processes and cellular functions .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its proper function in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Histidine-d3 involves the incorporation of deuterium atoms into the histidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with histidine and replace the hydrogen atoms with deuterium using deuterated water (D2O) or other deuterated compounds under specific reaction conditions .
Industrial Production Methods: Industrial production of DL-Histidine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Histidine-d3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized to form products such as histidine sulfoxide.
Reduction: Reduction reactions can convert histidine derivatives back to their original form.
Substitution: The amino and carboxyl groups in histidine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine can produce histidine sulfoxide, while substitution reactions can yield various histidine derivatives .
Scientific Research Applications
DL-Histidine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical techniques such as GC-MS and LC-MS for the quantification of histidine and its derivatives
Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of histidine-based drugs
Industry: Applied in the quality control of histidine-containing products and supplements
Comparison with Similar Compounds
DL-Histidine: The non-deuterated form of DL-Histidine-d3, used in similar applications but without the mass difference provided by deuterium labeling.
L-Histidine: The L-enantiomer of histidine, an essential amino acid with various biological functions.
D-Histidine: The D-enantiomer of histidine, less common in nature but used in specific research applications.
Uniqueness: DL-Histidine-d3 is unique due to its deuterium labeling, which provides a distinct mass difference that is crucial for accurate quantification in mass spectrometry. This makes it a valuable tool in analytical chemistry and various research fields .
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-WSWICNJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


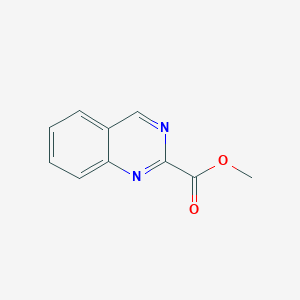
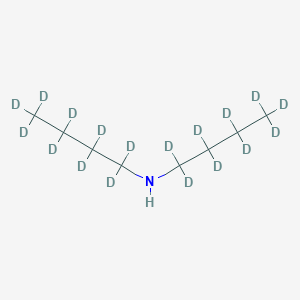


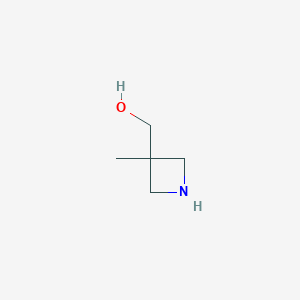
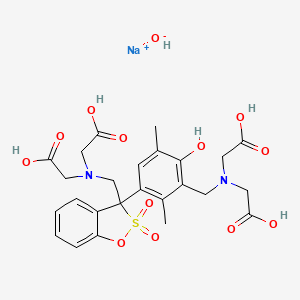
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene](/img/structure/B1433840.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)
![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)
